Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a chemical compound that belongs to the class of triazolo-pyridine derivatives. These compounds have garnered attention due to their potential therapeutic applications, particularly in the inhibition of specific receptor tyrosine kinases, such as AXL receptor tyrosine kinase. This inhibition is significant in the context of various diseases, including certain types of cancer. The compound is characterized by its unique molecular structure, which includes a triazole ring fused to a pyridine ring.
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can be classified under the broader category of heterocyclic compounds due to its incorporation of nitrogen atoms in its ring structures. It is identified by its Chemical Abstracts Service (CAS) number 62135-58-4 and has been referenced in various chemical databases and patent filings, indicating its relevance in pharmaceutical research and development .
The synthesis of Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. For instance, using polar solvents can enhance solubility and reaction rates during the cyclization steps.
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate features a fused triazole and pyridine structure with a carboxylate group at the 7-position. Its molecular formula is with a molecular weight of approximately 191.19 g/mol.
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions that promote reactivity without compromising the integrity of the triazolo-pyridine structure.
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exerts its pharmacological effects primarily through inhibition of AXL receptor tyrosine kinase activity. This process involves:
Research indicates that compounds within this class can significantly reduce cell viability in cancer models by inducing apoptosis and inhibiting cell cycle progression .
Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several scientific applications:
The synthesis of regiodefined ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate derivatives faces significant challenges due to the inherent ambiguity in ring closure orientation and the potential for positional isomer formation. The 7-carboxylate regioisomer requires precise control over cyclization to ensure the carboxylate group occupies the C7 position rather than C5 or C6. This challenge is exacerbated when electron-withdrawing substituents (e.g., bromine at C7) influence the electron density of the pyridine ring, potentially directing cyclization toward undesired isomers [3] [10]. For instance, bromination at C7 creates steric and electronic effects that can interfere with subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of carboxylates via esterification further complicates regioselectivity due to competing O- versus N-alkylation pathways.
Table 1: Regioselectivity Outcomes in Cyclization Reactions
Directing Group | Reaction Conditions | 7-Substituted Isomer Yield | 5-Substituted Isomer Yield |
---|---|---|---|
None (unsubstituted) | Thermal cyclocondensation | 45-50% | 30-35% |
7-Bromo | Pd-catalyzed cross-coupling | 68% | <5% |
5-Methyl | Microwave-assisted | 82% | 12% |
7-Phenyl | Solvent-free | 75% | 15% |
One-step cyclocondensation methodologies provide efficient access to ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate scaffolds without isolating unstable intermediates. The most effective route involves reacting 3-amino-1,2,4-triazole with β-ketoesters under acidic conditions. When ethyl acetoacetate serves as the β-dicarbonyl component, cyclocondensation in glacial acetic acid at reflux yields the 5,7-dimethyl variant of the carboxylate ester (70-75% yield) [5] [8]. For the 7-carboxylate specifically, ethyl 3-oxo-3-phenylpropanoate undergoes regioselective cyclization with 3-amino-1,2,4-triazole, producing ethyl 7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate in a single step (85% yield) [7]. This efficiency stems from the phenyl group’s electron-withdrawing properties, which enhance the electrophilicity of the carbonyl carbon. Modifications using α-azidochalcones and 3-aryl-(1,2,4-triazol-5-yl)acetonitriles under basic conditions (K₂CO₃/EtOH/reflux) further demonstrate the versatility of one-pot strategies, enabling the incorporation of aryl groups at C5, C6, and C7 positions while maintaining the critical ethyl carboxylate at C2 [7].
Table 2: Representative One-Step Cyclocondensation Yields
Carbonyl Component | Heterocyclic Component | Conditions | Product | Yield |
---|---|---|---|---|
Ethyl acetoacetate | 3-Amino-1,2,4-triazole | AcOH, reflux, 6h | Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | 72% |
Ethyl benzoylacetate | 3-Amino-1,2,4-triazole | AcOH, reflux, 8h | Ethyl 7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | 85% |
α-Azidochalcone | 3-Aryl-(1,2,4-triazol-5-yl)acetonitrile | K₂CO₃, EtOH, reflux, 2h | Ethyl 6-amino-2,5,7-triaryl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | 89% |
Microwave irradiation significantly enhances the synthesis of ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate derivatives by accelerating reaction kinetics and suppressing side products. A catalyst-free protocol utilizing enaminonitriles and benzohydrazides under microwave conditions achieves cyclization within 40–90 minutes—a 10-fold reduction compared to conventional heating [6] [9]. Key to this efficiency is the microwave’s ability to uniformly heat the reaction mixture, facilitating the tandem transamidation/nucleophilic addition/condensation sequence. When applied to carboxylate-functionalized precursors, this method delivers yields exceeding 89% in anhydrous toluene with 3Å molecular sieves, which sequester water and shift equilibrium toward product formation [6]. The energy efficiency is notable: microwave reactions consume approximately 0.05 kWh per mmol of product versus 0.25 kWh for oil-bath syntheses. This approach is particularly advantageous for thermally sensitive intermediates that decompose under prolonged conventional heating.
Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1380331-36-1) serves as a pivotal intermediate for diversification via cross-coupling, with the bromine atom enabling strategic C–C bond formation. This brominated derivative is synthesized through direct bromination of the parent carboxylate using bromine/acetic acid or N-bromosuccinimide (NBS) in CCl₄ at 0–5°C to minimize dihalogenation [3] [10]. Its commercial availability (100 mg packages, ≥95% purity) underscores its utility in medicinal chemistry [1]. The bromo substituent undergoes efficient Suzuki-Miyaura coupling with arylboronic acids, Stille reactions with vinyltins, and Buchwald-Hartwig aminations to install amines at C7. This versatility is exemplified in anti-influenza drug discovery, where the 7-bromo intermediate is coupled with cycloheptathiophene-3-carboxamides to yield hybrid inhibitors targeting viral RNA-dependent RNA polymerase (RdRP) PA-PB1 interactions [5]. The bromo group’s orthogonal reactivity to the ethyl carboxylate allows sequential functionalization—hydrolysis of the ester to carboxylic acid can follow cross-coupling without affecting the newly installed aryl group.
Table 3: Brominated Derivatives and Their Applications
Compound | CAS Number | Molecular Formula | Key Application |
---|---|---|---|
Ethyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | 1380331-36-1 | C₉H₈BrN₃O₂ | Cross-coupling precursor for RdRP inhibitors |
7-Bromo[1,2,4]triazolo[1,5-a]pyridine | 1053655-66-5 | C₆H₄BrN₃ | Intermediate for C–H functionalization |
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | Not provided | C₈H₆BrN₃O₂ | Isomeric scaffold for structure-activity studies |
Solvent selection critically influences the yield and regioselectivity of ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate syntheses. Polar protic solvents (e.g., glacial acetic acid) facilitate cyclocondensations via proton transfer but may hydrolyze sensitive esters. Nonpolar solvents like toluene optimize reactions involving enolizable carbonyls due to their moderate polarity and boiling points compatible with reflux conditions [1] [5]. In the cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with 3-amino-1,2,4-triazole, acetic acid affords 85% yield versus 72% in ethanol, attributed to enhanced electrophilicity of the ketoester in acidic media. Conversely, for Michael additions preceding cyclization, anhydrous toluene with molecular sieves delivers superior yields (89%) by minimizing moisture-induced side reactions [6]. Cost analysis reveals that acetic acid-based syntheses are economically favorable at scale (∼R$658.85 per 100g in Brazil), though toluene enables easier product isolation via extraction [1].
Table 4: Solvent Performance in Model Reactions
Solvent | Reaction Type | Temperature | Yield | Cost per Liter (USD) | Key Advantage |
---|---|---|---|---|---|
Glacial acetic acid | Cyclocondensation | Reflux (118°C) | 85% | $25.00 | Enhanced electrophilicity, suppresses enolization |
Anhydrous toluene | Michael addition-cyclization | Reflux (111°C) | 89% | $22.50 | Moisture control, easy azeotropic drying |
Ethanol (95%) | General cyclization | Reflux (78°C) | 72% | $15.00 | Broad solubility, low toxicity |
Dimethylformamide | SNAr bromination | 100°C | 68% | $35.00 | High boiling point, solubilizes polar intermediates |
Chlorobenzene | Microwave-assisted | 120°C | 79% | $30.00 | Uniform microwave absorption |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0